2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Overview
Description
2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Improved Synthesis: Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates have been synthesized using ultrasound irradiation, which offers advantages like shorter reaction time and higher yields compared to conventional methods (Chengliang Ni et al., 2010).
- New Podands: New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands have been prepared, showcasing the chemical versatility of related compounds (A. Shahrisa & A. Banaei, 2000).
Biological and Pharmacological Applications :
- Amino-4H-Pyrans: 2-Amino-4H-pyrans, important in various applications like anticancer and antihypertensive treatments, can be synthesized from derivatives of 2,6-dimethyl-4H-pyran-4-one, showcasing its role as a precursor in medical chemistry (A. Zonouzi et al., 2006).
Optical Applications :
- Nonlinear Optical Chromophores: Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (a laser dye) have been synthesized and their nonlinear optical properties studied, indicating potential in electro-optical applications (C. R. Moylan et al., 1996).
Material Science :
- Silica Nanoparticles Catalysis: A green, efficient method using silica nanoparticles as a catalyst has been developed for the synthesis of 4H-pyrans and polysubstituted aniline derivatives from 2,6-dimethyl-4H-pyran-4-one, demonstrating its utility in material science applications (Subhash Banerjee et al., 2011).
Mechanism of Action
Pharmacokinetics
38140 suggests that it is lipophilic and may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one can be influenced by various environmental factors. For instance, the presence of bulky side groups can impede diffusion and orientation toward O-centered radicals, slowing down reactions . Additionally, temperature can affect the compound’s stability, as evidenced by a mass loss of 37.3% observed between 110 to 220 °C .
Properties
IUPAC Name |
2,6-diethyl-3,5-dimethylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-5-9-7(3)11(12)8(4)10(6-2)13-9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIKNCDRPCIWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345076 | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-10-4 | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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